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Compound of Interest

Compound Name: 4-(3-Thienyl)benzoic acid

Cat. No.: B1361814 Get Quote

This guide provides an in-depth overview of the crystal structure of 4-(3-thienyl)benzoic acid
derivatives, tailored for researchers, scientists, and professionals in drug development. It

covers the fundamental structural features, experimental methodologies for their determination,

and relevant data presented in a comparative format.

Introduction
4-(3-Thienyl)benzoic acid and its derivatives are a class of organic compounds that have

garnered significant interest in medicinal chemistry and materials science. Their rigid, planar

structure, arising from the conjugation between the thiophene and benzoic acid moieties,

makes them attractive scaffolds for the design of novel therapeutic agents and functional

materials. The biological activities of benzoic acid derivatives are diverse, ranging from anti-

inflammatory to anticancer and antibacterial properties.[1][2][3] Understanding the precise

three-dimensional arrangement of atoms within the crystal lattice of these compounds is

paramount for elucidating structure-activity relationships (SAR) and for the rational design of

new molecules with enhanced efficacy and specificity.

This document details the crystallographic parameters of a representative derivative, 4-(2-

Thienylmethyleneamino)benzoic acid, and outlines the typical experimental procedures for

synthesis, crystallization, and structural analysis.
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The synthesis of 4-(3-thienyl)benzoic acid derivatives can be achieved through various

organic coupling reactions, with the Suzuki coupling being a prominent method. The general

workflow from synthesis to crystal structure determination is depicted below.
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General Workflow for Crystal Structure Analysis
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X-ray Diffraction

Structure Solution and Refinement
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Reaction Work-up and Purification

Pure 4-(3-Thienyl)benzoic Acid Derivative

Dissolution in Suitable Solvent

Slow Evaporation / Vapor Diffusion

Formation of Single Crystals

Crystal Mounting

X-ray Data Collection

Data Processing and Reduction

Structure Solution (e.g., Direct Methods)
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Validation and Analysis

Final Crystal Structure
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A generalized workflow from synthesis to crystal structure determination.
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Experimental Protocols
Synthesis of a Representative Derivative: 4-(2-
Thienylmethyleneamino)benzoic acid[4]
A mixture of 4-aminobenzoic acid (10 mmol) and thiophene-2-carbaldehyde (10 mmol) is

prepared in 20 ml of ethanol within a 50 ml flask. The resulting mixture is stirred for 3 hours at

303 K. Following the reaction, the product is recrystallized from ethanol to yield the title

compound as a crystalline solid.

Single-Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation

of a saturated solution of the compound. A variety of solvents should be screened to find the

optimal conditions for crystal growth. For example, dissolving the purified compound in a

solvent like ethanol or acetonitrile and allowing the solvent to evaporate slowly in a clean,

vibration-free environment can yield suitable crystals.[4]

X-ray Data Collection and Structure Refinement
The following protocol is a typical procedure for single-crystal X-ray diffraction analysis.
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Single-Crystal X-ray Crystallography Workflow

Select a high-quality single crystal

Mount crystal on a goniometer head

Place in diffractometer
(e.g., Bruker SMART APEX CCD)

Expose to a monochromatic X-ray beam
(e.g., Mo Kα radiation)

Collect diffraction patterns

Integrate reflection intensities

Apply corrections
(e.g., absorption, Lorentz, polarization)

Solve the phase problem
(e.g., SHELXS)

Refine the structural model
(e.g., SHELXL)

Validate the final structure
(e.g., CheckCIF)

Generate Crystallographic Information File (CIF)

Click to download full resolution via product page

Workflow for single-crystal X-ray diffraction analysis.
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A suitable single crystal is mounted on a diffractometer. Data collection is performed at a

controlled temperature, often 298 K, using Mo Kα radiation. The collected data are then

processed, which includes corrections for absorption effects. The crystal structure is solved

using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are

typically refined anisotropically, and hydrogen atoms are placed in calculated positions and

refined using a riding model.

Crystal Structure Data
The following tables summarize the crystallographic data for 4-(2-

Thienylmethyleneamino)benzoic acid, a structurally related derivative. This data provides a

reference for the expected crystallographic parameters of 4-(3-thienyl)benzoic acid
derivatives.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value[5]

Empirical Formula C₁₂H₉NO₂S

Formula Weight 231.26

Temperature 298 K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 3.8801 (3) Å

b 10.0849 (11) Å

c 27.380 (3) Å

α 90°

β 93.185 (1)°

γ 90°

Volume 1069.74 (18) Å³

Z 4

Calculated Density 1.435 Mg/m³

Absorption Coefficient 0.28 mm⁻¹

F(000) 480

Data Collection

Diffractometer Bruker SMART APEX CCD

Reflections Collected 5213

Independent Reflections 1887 [R(int) = 0.044]

Refinement
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Refinement Method Full-matrix least-squares on F²

Data / Restraints / Parameters 1887 / 0 / 145

Goodness-of-fit on F² 1.09

Final R indices [I>2σ(I)] R1 = 0.054, wR2 = 0.140

R indices (all data) R1 = 0.071, wR2 = 0.151

Table 2: Selected Bond Lengths and Angles
Bond Length (Å)[5] Angle Degree (°)[5]

C(1)=N(1) 1.277 (4) C(7)-C(1)-N(1) 122.1 (3)

C(8)-N(1) 1.417 (4) C(1)-N(1)-C(8) 120.2 (3)

C(11)-C(14) 1.470 (4) O(1)-C(14)-O(2) 122.9 (3)

C(14)-O(1) 1.311 (4) O(1)-C(14)-C(11) 114.2 (3)

C(14)-O(2) 1.220 (4) O(2)-C(14)-C(11) 122.9 (3)

Structural Analysis and Discussion
In the crystal structure of 4-(2-Thienylmethyleneamino)benzoic acid, the molecule is not planar,

with a significant dihedral angle of 41.91 (8)° between the benzene and thiophene rings.[5] This

twisting is a common feature in biaryl systems and can have a significant impact on the

compound's biological activity and material properties.

A key feature of the crystal packing of many benzoic acid derivatives is the formation of

hydrogen-bonded dimers.[1][4] In the case of 4-(2-Thienylmethyleneamino)benzoic acid,

intermolecular O—H···O hydrogen bonds are observed, leading to the formation of a two-

dimensional network structure.[5] These non-covalent interactions play a crucial role in

stabilizing the crystal lattice.

Conclusion
The crystal structure of 4-(3-thienyl)benzoic acid derivatives provides valuable insights into

their molecular conformation and intermolecular interactions. The experimental protocols and
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data presented in this guide serve as a foundation for researchers working on the design and

synthesis of new compounds in this class. A thorough understanding of their three-dimensional

structure is essential for the development of novel therapeutic agents and advanced materials

with tailored properties. Future work should focus on obtaining the crystal structure of the

parent 4-(3-thienyl)benzoic acid to provide a direct benchmark for its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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